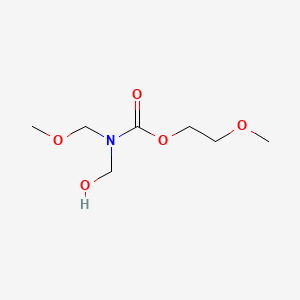
2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲氧基乙基(羟甲基)(甲氧基甲基)氨基甲酸酯是一种有机化合物,具有复杂的结构,包括甲氧基乙基和氨基甲酸酯官能团
准备方法
合成路线和反应条件
2-甲氧基乙基(羟甲基)(甲氧基甲基)氨基甲酸酯的合成通常涉及甲氧基乙基衍生物与氨基甲酸酯前体在受控条件下的反应。一种常见的方法是使2-甲氧基乙醇与甲醛和氨基甲酸酯来源(如尿素或碳酸氢铵)在酸性或碱性条件下反应。该反应通常在升高的温度下进行,以促进所需产物的形成。
工业生产方法
在工业环境中,2-甲氧基乙基(羟甲基)(甲氧基甲基)氨基甲酸酯的生产可能涉及连续流动反应器,以确保一致的产质量和产量。催化剂的使用和优化的反应条件可以提高合成过程的效率。此外,蒸馏或重结晶等纯化步骤被用于获得高纯度的产品。
化学反应分析
反应类型
2-甲氧基乙基(羟甲基)(甲氧基甲基)氨基甲酸酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醛或羧酸。
还原: 还原反应可以将氨基甲酸酯基团转化为胺或其他还原形式。
取代: 甲氧基乙基基团可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 亲核试剂如甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu) 可以促进取代反应。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生醛或羧酸,而还原可以产生胺。
科学研究应用
2-甲氧基乙基(羟甲基)(甲氧基甲基)氨基甲酸酯在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的结构单元,以及各种有机反应的试剂。
生物学: 该化合物可用于研究酶机制,并作为某些生物途径的潜在抑制剂。
医药: 正在进行的研究探索其作为治疗剂的潜力,尤其是在新药开发方面。
工业: 由于其独特的化学性质,它被用于生产聚合物、涂料和其他材料。
作用机理
2-甲氧基乙基(羟甲基)(甲氧基甲基)氨基甲酸酯的作用机理涉及它与特定分子靶标和途径的相互作用。该化合物可以作为酶的抑制剂或激活剂,具体取决于其结构和存在的官能团。它也可能与细胞受体相互作用,影响信号转导途径和细胞反应。
作用机制
The mechanism of action of 2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses.
相似化合物的比较
类似化合物
2-甲氧基乙醇: 一种具有类似官能团但反应性和应用不同的相关化合物。
2-甲氧基乙酸乙酯: 另一种类似的化合物,用作溶剂和各种工业应用。
独特之处
2-甲氧基乙基(羟甲基)(甲氧基甲基)氨基甲酸酯的独特之处在于它将甲氧基乙基和氨基甲酸酯基团结合在一起,赋予其独特的化学和物理性质。这种独特性使其在其他类似化合物可能不适合的特定应用中具有价值。
结论
2-甲氧基乙基(羟甲基)(甲氧基甲基)氨基甲酸酯是一种用途广泛的化合物,在研究和工业的各个领域具有巨大的潜力。其独特的结构和反应性使其成为科学家和研究人员重要的研究对象。
生物活性
2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate is a carbamate derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₉N₁O₅
- Molecular Weight : 189.25 g/mol
- CAS Number : Not specifically listed in the available data.
Carbamate compounds generally function as inhibitors of the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing synaptic transmission or leading to neurotoxicity at high concentrations.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Neurotoxic Effects : Similar to other carbamates, it may exhibit neurotoxic effects due to AChE inhibition. This could lead to symptoms such as muscle twitching, respiratory distress, and in severe cases, seizures.
- Potential Therapeutic Applications : The unique structure of this carbamate may allow for the development of novel therapeutic agents targeting specific biological pathways.
Table 1: Summary of Biological Activities
Case Study: Neurobehavioral Effects
A study examining the neurobehavioral effects of carbamate insecticides found that compounds with similar structures to this compound produced significant neurotoxic outcomes in animal models. The study highlighted the need for careful evaluation of such compounds in therapeutic contexts due to their potential side effects on the nervous system .
Case Study: Antimicrobial Efficacy
In another investigation, various carbamates were screened for their antimicrobial efficacy against a range of pathogens. The results indicated that certain derivatives exhibited promising activity, suggesting that modifications in the carbamate structure could enhance their effectiveness as antimicrobial agents.
属性
CAS 编号 |
93859-57-5 |
|---|---|
分子式 |
C7H15NO5 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
2-methoxyethyl N-(hydroxymethyl)-N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C7H15NO5/c1-11-3-4-13-7(10)8(5-9)6-12-2/h9H,3-6H2,1-2H3 |
InChI 键 |
XVBWAFBKCBZQHU-UHFFFAOYSA-N |
规范 SMILES |
COCCOC(=O)N(CO)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















